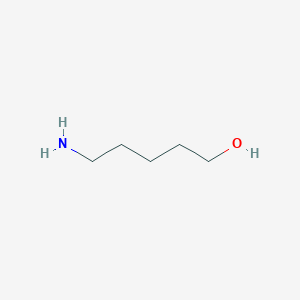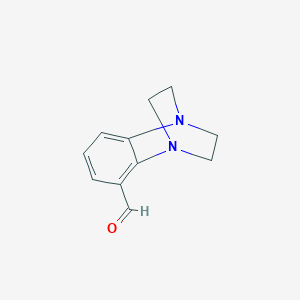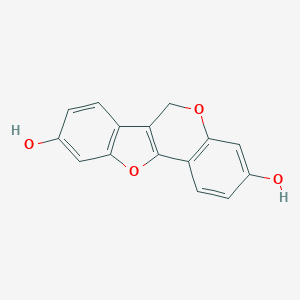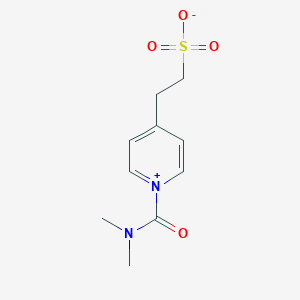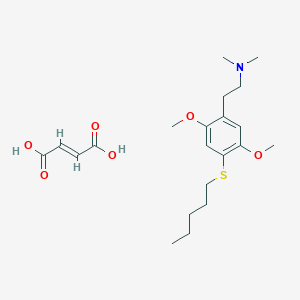
N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate, also known as 2C-T-7, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1981 by Alexander Shulgin, a renowned chemist and psychopharmacologist. 2C-T-7 gained popularity in the late 1990s and early 2000s as a recreational drug due to its psychedelic effects. However, it is important to note that the use of 2C-T-7 for recreational purposes is illegal and potentially dangerous.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate involves its binding to serotonin receptors in the brain. Specifically, it binds to the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, perception, and cognition. By activating these receptors, N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate alters the functioning of neural circuits in the brain, leading to the psychedelic effects observed in users.
Efectos Bioquímicos Y Fisiológicos
The use of N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate has been associated with a range of biochemical and physiological effects. These include increased heart rate and blood pressure, dilation of the pupils, and changes in body temperature. The drug also affects neurotransmitter levels in the brain, particularly serotonin, dopamine, and norepinephrine. These changes in neurotransmitter levels are responsible for the altered perception, mood, and thought processes observed in users.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate has been used in laboratory experiments to study its effects on the central nervous system. One advantage of using this drug is its specificity for the 5-HT2A and 5-HT2C receptors, which makes it a useful tool for studying the role of these receptors in various physiological and behavioral processes. However, the use of N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate in laboratory experiments is limited by its potential for toxicity and adverse effects. Careful dosing and monitoring of subjects is necessary to avoid harm.
Direcciones Futuras
There are several future directions for research on N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate. One area of interest is the potential therapeutic applications of the drug. Its ability to modulate serotonin receptor activity may make it useful in the treatment of conditions such as depression, anxiety, and addiction. Another area of research is the development of safer and more effective psychedelic drugs that can be used for therapeutic purposes. Finally, further studies are needed to better understand the long-term effects of N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate use on the brain and body.
Métodos De Síntesis
The synthesis of N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate involves several steps, starting with the reaction of 2,5-dimethoxybenzaldehyde with pentyl mercaptan to form 2,5-dimethoxy-4-(pentylthio)benzaldehyde. This intermediate is then reacted with nitromethane and ammonium acetate to form 2,5-dimethoxy-4-(pentylthio)phenethylamine. Finally, N,N-dimethylation of the amine group is carried out using formaldehyde and formic acid to obtain N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. This activity is responsible for the psychedelic effects of the drug, which include altered perception, hallucinations, and changes in mood and thought processes.
Propiedades
Número CAS |
129658-18-0 |
|---|---|
Nombre del producto |
N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate |
Fórmula molecular |
C17H29NO2S.C4H4O4 |
Peso molecular |
427.6 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-(2,5-dimethoxy-4-pentylsulfanylphenyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C17H29NO2S.C4H4O4/c1-6-7-8-11-21-17-13-15(19-4)14(9-10-18(2)3)12-16(17)20-5;5-3(6)1-2-4(7)8/h12-13H,6-11H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
DSJJTMFUKPMHAG-WLHGVMLRSA-N |
SMILES isomérico |
CCCCCSC1=C(C=C(C(=C1)OC)CCN(C)C)OC.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCCSC1=C(C=C(C(=C1)OC)CCN(C)C)OC.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CCCCCSC1=C(C=C(C(=C1)OC)CCN(C)C)OC.C(=CC(=O)O)C(=O)O |
Sinónimos |
Benzeneethanamine, 2,5-dimethoxy-N,N-dimethyl-4-(pentylthio)-, (Z)-2-b utenedioate (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



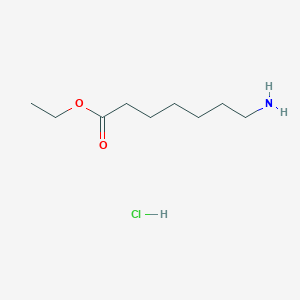
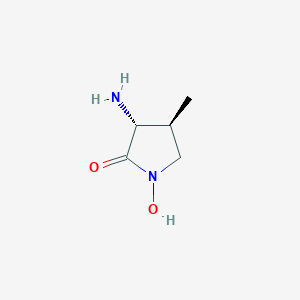
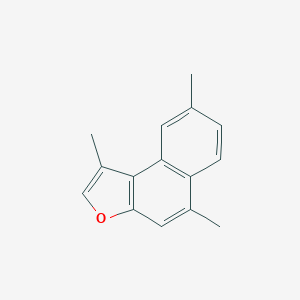
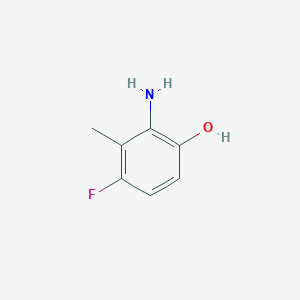
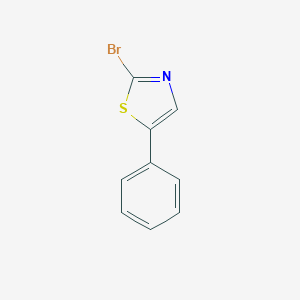
![tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B144471.png)
![tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate](/img/structure/B144479.png)
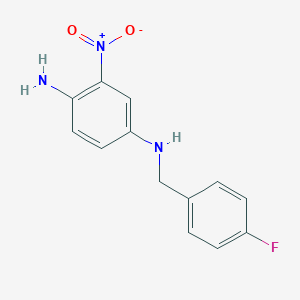
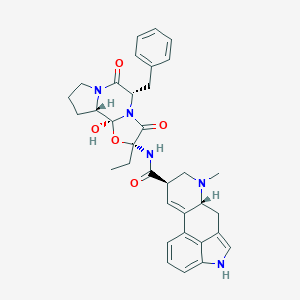
![3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B144489.png)
